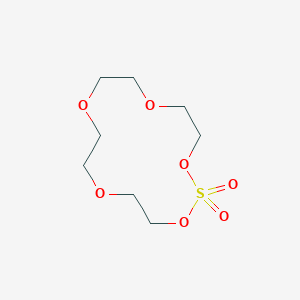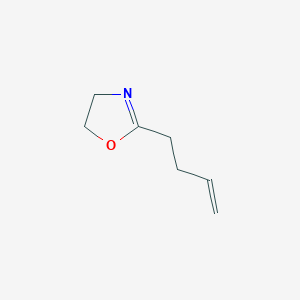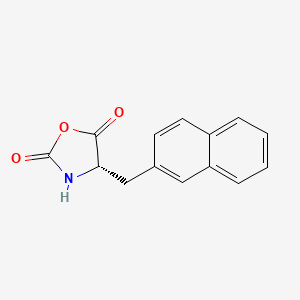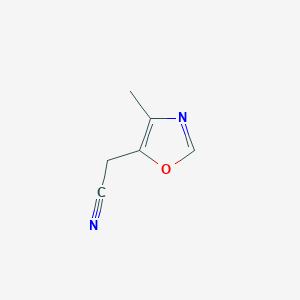
2,6-Dimethylbenzoic Anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylbenzoic Anhydride is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid, where two methyl groups are attached to the benzene ring at the 2 and 6 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzoic Anhydride can be synthesized through the reaction of 2,6-dimethylbenzoic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The reaction can be represented as follows:
2C9H10O2+(CH3CO)2O→C18H18O3+2CH3COOH
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2,6-Dimethylbenzoic Anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,6-dimethylbenzoic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Esterification: Alcohols, typically in the presence of an acid catalyst.
Amidation: Amines, often with a base to neutralize the byproduct acid.
Major Products
Hydrolysis: 2,6-Dimethylbenzoic acid.
Esterification: 2,6-Dimethylbenzoate esters.
Amidation: 2,6-Dimethylbenzamide.
科学研究应用
2,6-Dimethylbenzoic Anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: In the study of enzyme-catalyzed reactions involving anhydrides.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dimethylbenzoic Anhydride involves its reactivity as an anhydride. It can act as an acylating agent, transferring its acyl group to nucleophiles such as alcohols and amines. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
相似化合物的比较
Similar Compounds
Benzoic Anhydride: Similar structure but without the methyl groups.
2,6-Dimethylbenzoic Acid: The acid form of the compound.
4-Cyanobenzoic Acid: Contains a cyano group instead of methyl groups.
2-Bromobenzoic Acid: Contains a bromine atom instead of methyl groups.
Uniqueness
2,6-Dimethylbenzoic Anhydride is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its reactivity and physical properties. These methyl groups can provide steric hindrance and affect the compound’s behavior in chemical reactions compared to its non-methylated counterparts.
属性
分子式 |
C18H18O3 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC 名称 |
(2,6-dimethylbenzoyl) 2,6-dimethylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-11-7-5-8-12(2)15(11)17(19)21-18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI 键 |
XFMPEIBTNAPWGX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C(=O)OC(=O)C2=C(C=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11717267.png)

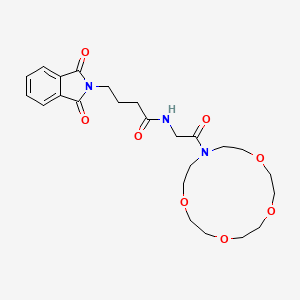
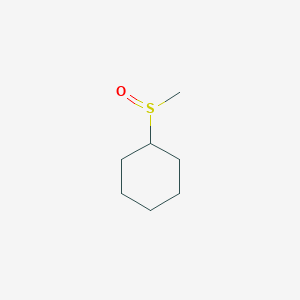

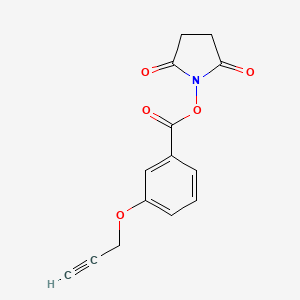
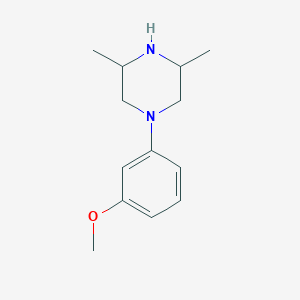
![2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B11717308.png)
